molecular formula C18H34N2O2 B8768364 3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-butyl-, 1,1-dimethylethyl ester

3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-butyl-, 1,1-dimethylethyl ester

Cat. No.: B8768364
M. Wt: 310.5 g/mol
InChI Key: AYAZWWYHDVVGAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-butyl-, 1,1-dimethylethyl ester is a useful research compound. Its molecular formula is C18H34N2O2 and its molecular weight is 310.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H34N2O2

Molecular Weight

310.5 g/mol

IUPAC Name

tert-butyl 9-butyl-3,9-diazaspiro[5.5]undecane-3-carboxylate

InChI

InChI=1S/C18H34N2O2/c1-5-6-11-19-12-7-18(8-13-19)9-14-20(15-10-18)16(21)22-17(2,3)4/h5-15H2,1-4H3

InChI Key

AYAZWWYHDVVGAJ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCC2(CC1)CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (150 mg, 0.59 mmol) was dissolved in 10 ml of absolute dichloromethane and admixed with butyraldehyde (52 μl, 1 eq.). With ice bath cooling, 17 μl of glacial acetic acid (0.5 eq.) and sodium triacetoxyborohydride (137 mg, 1.1 eq.) were added. The mixture was stirred at RT for 16 h. Owing to incomplete reaction, butyraldehyde (52 μl, 1 eq.), glacial acetic acid (17 μl, 0.5 eq.) and sodium triacetoxyborohydride (137 mg, 1.1 eq.) were again added. After stirring at RT for a further 4 h, a little water was added and the reaction mixture was washed with saturated NH4Cl solution. The organic phase was dried over MgSO4 and freed from the solvent under reduced pressure. The product was obtained as a colorless oil.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
52 μL
Type
reactant
Reaction Step Two
Quantity
17 μL
Type
reactant
Reaction Step Three
Quantity
137 mg
Type
reactant
Reaction Step Three
Quantity
52 μL
Type
reactant
Reaction Step Four
Quantity
17 μL
Type
reactant
Reaction Step Four
Quantity
137 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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